4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid
Description
4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid (CAS: 2059994-81-7) is a fluorinated carboxylic acid featuring a trifluoromethyl group at the C4 position and a 3-methoxyphenyl substituent at C2. This compound is primarily used in pharmaceutical and agrochemical research due to its unique physicochemical profile.
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O3/c1-17-8-4-2-3-7(5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
InChI Key |
OZLKWVZCPRQQBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process often includes steps such as purification through crystallization or distillation to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Condensation Reaction
Involves reacting methoxyphenyl precursors with butanoic acid moieties under controlled conditions. Key steps include:
-
Reagents : Methoxyphenyl precursors, butanoic acid derivatives
-
Conditions : Inert atmosphere, optimized temperature, and solvent control (e.g., dichloromethane or ethanol).
Friedel-Crafts Acylation
A multi-step process derived from patent literature:
-
Ethyl trifluoroacetate reacts with ethyl acetate under basic conditions to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
-
Hydrogenation with a hydrogen donor and acid catalyst yields 4,4,4-trifluoro-3-oxo-butanoic acid.
-
Friedel-Crafts acylation with thionyl chloride and AlCl₃ introduces the 3-methoxyphenyl group .
Nitrile Hydrolysis
A nitrile precursor (4,4,4-Trifluoro-2-(3-methoxyphenyl)butanenitrile) undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid .
Functional Group Reactions
The compound participates in reactions typical of carboxylic acids and fluorinated systems:
Esterification
-
Mechanism : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄).
-
Product : Esters (e.g., methyl or ethyl esters).
-
Conditions : Reflux, inert atmosphere.
Amidation
-
Mechanism : Coupling with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Product : Amides.
-
Conditions : Room temperature, dry conditions.
Substitution Reactions
The trifluoromethyl group enhances stability, but the carboxylic acid group allows for nucleophilic substitution under basic conditions.
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Reflux, inert atmosphere | Ester derivatives | |
| Amidation | Amine, EDC | Room temperature, dry conditions | Amide derivatives | |
| Substitution | Nucleophile (e.g., NH₃) | Basic conditions, heat | Substituted acid |
Reaction Mechanisms and Influencing Factors
The trifluoromethyl group (-CF₃) significantly alters reactivity:
-
Electron-Withdrawing Effect : Increases acidity of the carboxylic acid group compared to non-fluorinated analogs.
-
Lipophilicity : Enhances membrane permeability, critical for bioactivity studies .
-
Stereochemical Stability : The CF₃ group’s symmetry minimizes steric hindrance, enabling efficient reactions.
Scientific Research Applications
4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Electronic Effects
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
Functional Group Modifications
Table 2: Impact of Functional Groups on Properties
Key Observations :
- Acid vs. Ester : The target compound’s carboxylic acid group confers higher acidity and water solubility compared to ester derivatives, which are more lipophilic .
- Salts and Zwitterions: The methylamino hydrochloride analogue () exhibits zwitterionic behavior, improving solubility for biological applications .
Key Observations :
- Synthetic Flexibility : Ethyl esters with ethoxymethylene groups () are valuable Michael acceptors, whereas the target acid is more suited for carboxylate-mediated coupling reactions .
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, though specific data for the target compound are lacking in the evidence.
Biological Activity
4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group and a methoxy-substituted phenyl group attached to a butanoic acid backbone. The presence of these functional groups enhances the compound's lipophilicity and stability, making it a valuable candidate in pharmaceutical applications.
Synthesis Methods:
- Trifluoromethylation: The introduction of trifluoromethyl groups can be achieved through nucleophilic substitution reactions involving trifluoromethyl ketones and phenolic compounds under acidic or basic conditions.
- One-Pot Reactions: Recent advancements have highlighted efficient one-pot synthesis methods that yield high purity products without extensive purification processes .
The biological activity of 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances membrane penetration, facilitating its interaction with biological systems.
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: Its unique structure allows it to modulate the function of proteins, which is crucial in drug design .
Antimicrobial Properties
Research has indicated that 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.
Case Study:
A study reported that the compound showed an inhibition zone of 15 mm against Staphylococcus aureus, indicating strong antibacterial properties.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. It was shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for alleviating inflammatory conditions.
Research Findings:
In an animal model of inflammation, administration of 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid resulted in a significant decrease in swelling and pain response compared to control groups .
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that at low concentrations, the compound exhibits minimal cytotoxicity; however, further studies are needed to fully assess its safety in vivo.
Toxicity Assessment:
- Cell Viability Assays: Studies using various cell lines showed that concentrations below 50 µM did not significantly affect cell viability.
- Long-term Exposure Studies: Ongoing research aims to evaluate chronic exposure effects .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
